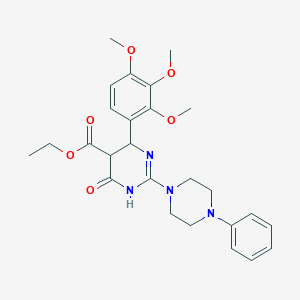
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrimidine family and has been synthesized using various methods, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research related to this compound will also be explored.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it is believed to act by binding to specific receptors in the body, leading to the modulation of various physiological and biochemical processes. The compound has been reported to interact with the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been reported to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate in lab experiments is its potential therapeutic benefits. The compound has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research related to Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate. One of the most important future directions is to determine the exact mechanism of action of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in animal and human trials. Additionally, future research should focus on developing more efficient and cost-effective methods for synthesizing this compound. Finally, the potential applications of this compound in the treatment of various diseases should be explored further.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to determine the safety and efficacy of this compound in animal and human trials and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been reported using different methods. One of the most commonly used methods involves the reaction between 2,3,4-trimethoxybenzaldehyde, ethyl acetoacetate, and 4-phenylpiperazine in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours to yield the desired product. Other methods involve the use of different starting materials and reagents, including 2,4,6-trimethoxybenzaldehyde, ethyl cyanoacetate, and 4-phenyl-1,2,3,6-tetrahydropyridine, among others.
Scientific Research Applications
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery and development. It has been reported to exhibit potential anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C26H32N4O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 6-oxo-2-(4-phenylpiperazin-1-yl)-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H32N4O6/c1-5-36-25(32)20-21(18-11-12-19(33-2)23(35-4)22(18)34-3)27-26(28-24(20)31)30-15-13-29(14-16-30)17-9-7-6-8-10-17/h6-12,20-21H,5,13-16H2,1-4H3,(H,27,28,31) |
InChI Key |
YMAWWBDMWOAORD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=C(C(=C(C=C4)OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B264889.png)
![2-(2-methoxyanilino)-8-methyl-4-(4-methylsulfanylphenyl)-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264890.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264893.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)